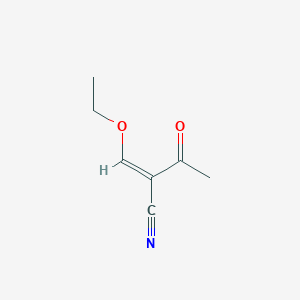

(Z)-2-(Ethoxymethylene)-3-oxobutanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-(ethoxymethylidene)-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-10-5-7(4-8)6(2)9/h5H,3H2,1-2H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIIDVVGWAPYMC-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(/C#N)\C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z 2 Ethoxymethylene 3 Oxobutanenitrile

Established Synthetic Routes

Established synthetic pathways to 2-(ethoxymethylene)-3-oxobutanenitrile are characterized by their efficiency and use of readily available starting materials. The two primary methods involve either the in situ generation of 3-oxobutanenitrile followed by immediate reaction, or the direct use of isolated 3-oxobutanenitrile.

A common and industrially relevant approach involves the preparation of 3-oxobutanenitrile within the reaction mixture, which is then directly converted to the target product without isolation. This method is advantageous as it avoids handling the potentially unstable 3-oxobutanenitrile intermediate.

An industrially significant route leverages the hydrolysis of 3-aminobut-2-enenitrile (also known as β-aminocrotononitrile) to generate 3-oxobutanenitrile in situ. This process is favored due to the availability of the starting enamine. The hydrolysis is typically conducted under acidic conditions. For instance, the sodium salt of 3-aminobut-2-enenitrile can be treated with an aqueous acetic acid solution to facilitate the hydrolysis, a method that has been reported to achieve high yields.

Following its formation in the reaction vessel, the 3-oxobutanenitrile is not isolated but is immediately treated with an alkyl orthoformate, such as triethyl orthoformate, and acetic anhydride. ias.ac.in The acetic anhydride acts as a catalyst and a water scavenger, promoting the condensation reaction that forms the ethoxymethylene group. ias.ac.inmdpi.com This one-pot procedure provides good yields of 2-(ethoxymethylene)-3-oxobutanenitrile, making it an efficient synthetic strategy.

A more direct synthetic method involves the reaction of pre-synthesized 3-oxobutanenitrile with triethyl orthoformate. In this procedure, 3-oxobutanenitrile, which contains an active methylene (B1212753) group, reacts with triethyl orthoformate in the presence of a catalytic amount of acetic anhydride. ias.ac.in

The reaction is a classic example of the Claisen condensation-type reaction where the active methylene group is acylated. ias.ac.in The acetic anhydride facilitates the reaction, likely by forming a more reactive mixed anhydride or by activating the orthoformate. This method is straightforward and provides a high yield of 2-(ethoxymethylene)-3-oxobutanenitrile, which serves as a versatile building block for the synthesis of various heterocyclic compounds.

Table 1: Comparison of Synthetic Routes to 2-(Ethoxymethylene)-3-oxobutanenitrile

| Feature | Route 2.1.1.1 (In Situ) | Route 2.1.2 (Direct) |

|---|---|---|

| Starting Material | 3-Aminobut-2-enenitrile | 3-Oxobutanenitrile |

| Key Reagents | Acid (for hydrolysis), Triethyl Orthoformate, Acetic Anhydride | Triethyl Orthoformate, Acetic Anhydride |

| Intermediate | 3-Oxobutanenitrile (not isolated) | N/A |

| Key Advantage | Avoids isolation of potentially unstable intermediate; one-pot procedure. | More direct route with fewer initial steps. |

Synthesis via In Situ Generation of 3-Oxobutanenitrile

Stereochemical Aspects in Synthesis

The reaction between 3-oxobutanenitrile and triethyl orthoformate results in the formation of a carbon-carbon double bond, which can exist as either (E) or (Z) geometric isomers. The stereochemical outcome of this synthesis is a critical aspect, with one isomer typically predominating.

The designation of the isomers as (E) or (Z) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For the C=C double bond in 2-(ethoxymethylene)-3-oxobutanenitrile, the substituents on one carbon are the acetyl group (-C(=O)CH₃) and the cyano group (-CN). The acetyl group is assigned higher priority. On the other carbon, the substituents are the ethoxy group (-OCH₂CH₃) and a hydrogen atom, with the ethoxy group having higher priority. The (Z)-isomer is the configuration where the two higher priority groups (acetyl and ethoxy) are on the same side of the double bond. Conversely, the (E)-isomer has these groups on opposite sides.

While the title of this article specifies the (Z)-isomer, synthetic procedures for this compound predominantly yield the (E)-isomer as the major product. nih.gov The formation of the (E)-isomer is generally favored due to greater thermodynamic stability. The steric hindrance between the bulky acetyl and ethoxy groups is minimized when they are in a trans orientation (E configuration) compared to the cis orientation (Z configuration). The reaction conditions, including the use of acetic anhydride and heating, typically allow for equilibration to the more stable (E)-isomer.

The stereochemistry of the resulting 2-(ethoxymethylene)-3-oxobutanenitrile has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have confirmed that the product predominantly exists in the (E)-geometry. The specific chemical shifts and coupling constants observed in the ¹H NMR and ¹³C NMR spectra are consistent with the spatial arrangement of the (E)-isomer. nih.gov The IUPAC name for the commonly synthesized product is therefore (2E)-2-(ethoxymethylidene)-3-oxobutanenitrile. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile | (2Z)-2-(ethoxymethylidene)-3-oxobutanenitrile | C₇H₉NO₂ |

| (E)-2-(Ethoxymethylene)-3-oxobutanenitrile | (2E)-2-(ethoxymethylidene)-3-oxobutanenitrile | C₇H₉NO₂ |

| 3-Oxobutanenitrile | Acetoacetonitrile | C₄H₅NO |

| 3-Aminobut-2-enenitrile | β-Aminocrotononitrile | C₄H₆N₂ |

| Triethyl Orthoformate | Triethoxymethane | C₇H₁₆O₃ |

| Acetic Anhydride | Ethanoic anhydride | C₄H₆O₃ |

| Acetic Acid | Ethanoic acid | C₂H₄O₂ |

| Hydrogen Cyanide | Formonitrile | CHN |

Reactivity and Reaction Mechanisms of Z 2 Ethoxymethylene 3 Oxobutanenitrile

Nucleophilic Vinylic Substitution (SNV) Reactions

Nucleophilic vinylic substitution (SNV) is a critical class of reactions for forming new carbon-carbon or carbon-heteroatom double bonds. acs.org In these reactions, a nucleophile replaces a leaving group attached to a vinylic carbon atom.

The SNV reaction is a versatile synthetic tool used to generate a wide array of compounds, including enamines, vinyl ethers, and various heterocyclic systems. acs.org The reactivity of the vinyl substrate is highly dependent on its substituents. Electron-withdrawing groups positioned at the β-carbon relative to the leaving group enhance the rate of nucleophilic attack by polarizing the C=C double bond and stabilizing the intermediate. acs.org

In the case of (Z)-2-(ethoxymethylene)-3-oxobutanenitrile, the acetyl (C(=O)CH₃) and nitrile (C≡N) groups are powerful electron-withdrawing groups. This electronic setup makes the vinylic carbon bonded to the ethoxy group highly electrophilic and thus primed for attack by nucleophiles. The ethoxy group serves as a competent leaving group in this substitution reaction.

While several mechanistic pathways exist for SNV reactions, the most prevalent for activated substrates like this compound is the addition-elimination mechanism. acs.org

The addition-elimination mechanism is a two-step process:

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on the electrophilic β-carbon of the double bond. This step breaks the π-bond and forms a new single bond between the nucleophile and the carbon, resulting in a resonance-stabilized carbanionic intermediate. chemistrysteps.com This intermediate is often referred to as a Meisenheimer complex in the context of aromatic substitutions. chemistrysteps.com

Elimination: The reaction concludes with the elimination of the leaving group (in this case, the ethoxide ion, EtO⁻). This step involves the reformation of the carbon-carbon double bond and restores the vinylic system. chemistrysteps.comyoutube.com

The presence of the electron-withdrawing acetyl and nitrile groups is crucial as they stabilize the negative charge on the carbanionic intermediate through resonance, thereby facilitating its formation and lowering the activation energy of the first step.

Retention of Configuration: If the expulsion of the ethoxide leaving group is rapid and occurs before significant rotation around the C-C single bond, the original (Z) stereochemistry is retained in the product. This is often observed with good leaving groups. acs.org

Stereoconvergence (Loss of Stereochemistry): If the leaving group is poor or the intermediate is sufficiently long-lived, rotation around the C-C single bond can occur. acs.org This rotation leads to a mixture of (E) and (Z) isomers in the product, a phenomenon known as stereoconvergence.

For this compound, the ethoxide is a reasonably good leaving group, and the resulting carbanion is well-stabilized, often leading to reactions that proceed with a high degree of stereochemical retention.

Mechanistic Pathways of SNV

Reactions with Nitrogen-Containing Nucleophiles

The high electrophilicity of the β-carbon in this compound makes it highly reactive towards a variety of nucleophiles, particularly nitrogen-containing compounds like amines.

The reaction of this compound with primary or secondary amines is a classic example of a nucleophilic vinylic substitution. This reaction proceeds via the addition-elimination mechanism and is a common method for the synthesis of enamines, which are valuable intermediates in organic synthesis.

The general reaction can be depicted as follows: this compound + R¹R²NH → (Z)-2-((R¹R²-amino)methylene)-3-oxobutanenitrile + EtOH

Evidence from reactions of similar systems with amines suggests the formation of a zwitterionic intermediate in some cases. acs.org The reaction is typically efficient and results in the substitution of the ethoxy group with the corresponding amino group.

Amines and Substituted Amines

Formation of Anilinomethylene Derivatives

The reaction of this compound with aniline (B41778) leads to the formation of 2-anilinomethylene-3-oxobutanenitrile. This reaction proceeds through a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbon of the ethoxymethylene group. quora.comucalgary.ca The ethoxy group then departs as a leaving group, resulting in the formation of the anilinomethylene derivative.

The resulting molecule, 2-anilinomethylene-3-oxobutanenitrile, is effectively planar. researchgate.netnih.gov Its structure is stabilized by electrostatic interactions and intramolecular hydrogen bonding between the N-H group of the aniline moiety and the oxygen atom of the oxo group. researchgate.netresearchgate.net This intramolecular hydrogen bond contributes to the planarity of the moiety attached to the phenyl ring. researchgate.net

The reaction is a classic example of nucleophilic substitution at a vinylic carbon, a common reaction pathway for enol ethers and related compounds. The electron-withdrawing nature of the adjacent cyano and acetyl groups makes the β-carbon of the double bond susceptible to nucleophilic attack.

Hydrazines and Substituted Hydrazines

The reaction of this compound with hydrazines and substituted hydrazines is a well-established method for the synthesis of substituted pyrazoles. This reaction is a key example of the utility of the title compound as a versatile building block in heterocyclic chemistry.

Formation of Substituted Pyrazoles

The reaction of this compound with hydrazine (B178648) or substituted hydrazines results in the formation of a pyrazole (B372694) ring through a cyclocondensation reaction. hilarispublisher.comnih.govdergipark.org.tr The reaction is initiated by the nucleophilic attack of the hydrazine nitrogen atom on the β-carbon of the ethoxymethylene group, leading to the displacement of the ethoxy group. This is followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

This method provides a straightforward route to a variety of substituted pyrazoles, which are an important class of heterocyclic compounds with diverse biological activities. nih.govderpharmachemica.com The substituents on the resulting pyrazole ring are determined by the substituents on the starting this compound and the hydrazine derivative used.

Chemoselectivity in Pyrazole Formation and Isomer Ratios

The reaction of unsymmetrical substituted hydrazines with this compound can potentially lead to the formation of two regioisomeric pyrazoles. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituents on the hydrazine, the reaction conditions, and the solvent. google.comrsc.org

For instance, the reaction of methylhydrazine can yield either the 1-methyl or the 2-methyl pyrazole derivative. The relative ratio of these isomers is dependent on the electronic and steric effects of the substituents. nih.gov In some cases, a single regioisomer is formed exclusively, demonstrating high regioselectivity. nih.govrsc.orgthieme.de The control of regioselectivity is a crucial aspect of pyrazole synthesis, as different isomers can exhibit distinct biological activities.

| Hydrazine Derivative | Reaction Conditions | Major Isomer | Minor Isomer | Isomer Ratio | Reference |

|---|---|---|---|---|---|

| Methylhydrazine | Methanol | 1-Methyl-3-acetyl-4-cyanopyrazole | 1-Methyl-5-acetyl-4-cyanopyrazole | Variable | google.com |

| Phenylhydrazine | Ethanol, 0°C to rt | 1-Phenyl-3-acetyl-4-cyanopyrazole | Not Reported | Not Reported | google.com |

Isolation and Characterization of Enehydrazine Intermediates

The reaction between this compound and hydrazines is believed to proceed through an enehydrazine intermediate. nih.gov This intermediate is formed by the initial nucleophilic addition of the hydrazine to the double bond and subsequent elimination of ethanol. While these intermediates are often transient and not isolated, their formation is a key step in the reaction mechanism leading to the final pyrazole product. nih.govresearchgate.net

In some related reactions, similar enehydrazine intermediates have been successfully isolated and characterized, providing valuable insight into the reaction pathway. nih.gov Spectroscopic techniques such as NMR and IR can be used to confirm the structure of these intermediates. The stability of the enehydrazine is influenced by the substituents present on both the enamine and hydrazine moieties.

Amidines and Related Binucleophiles

This compound serves as a valuable precursor for the synthesis of pyrimidine (B1678525) derivatives through its reaction with amidines and other related binucleophiles.

Cyclization to Pyrimidine Scaffolds

The reaction of this compound with amidines leads to the formation of substituted pyrimidines via a cyclocondensation reaction. organic-chemistry.orgmdpi.com This process involves the initial reaction of the amidine with the enaminonitrile, followed by an intramolecular cyclization and elimination of a small molecule, typically ammonia (B1221849) or an amine, to afford the aromatic pyrimidine ring. organic-chemistry.orgthieme-connect.deresearchgate.net

This synthetic strategy allows for the introduction of a variety of substituents onto the pyrimidine ring, depending on the structure of the starting amidine. The reaction is a versatile method for the construction of polysubstituted pyrimidines, which are of significant interest in medicinal chemistry due to their wide range of biological activities. researchgate.netrsc.org

| Amidine Derivative | Reaction Conditions | Resulting Pyrimidine | Reference |

|---|---|---|---|

| Benzamidine | Reflux in ethanol | 2-Phenyl-4-acetyl-5-cyanopyrimidine | organic-chemistry.org |

| Guanidine | Base catalysis | 2-Amino-4-acetyl-5-cyanopyrimidine | mdpi.com |

Formation of Fused Pyrimidine Systems

The synthesis of fused pyrimidine derivatives is a significant area of medicinal chemistry, as these scaffolds are present in numerous biologically active molecules. nih.gov this compound serves as a key building block in the construction of these bicyclic systems. The general strategy involves a cyclocondensation reaction with a suitable binucleophilic reagent, where one nucleophilic center is part of a pre-existing ring.

The reaction mechanism typically proceeds through an initial nucleophilic attack on the β-carbon of the ethoxymethylene group, leading to the displacement of the ethoxide leaving group. This is followed by a second intramolecular cyclization, where the second nucleophile of the reagent attacks one of the electrophilic centers of the butanenitrile moiety (either the nitrile or the acetyl carbonyl carbon), resulting in the formation of the second ring. The main method for synthesizing pyrimidine-fused heterocycles is the cyclocondensation of β-dicarbonyl compounds or their equivalents with N-C-N dinucleophiles, such as 2-aminoimidazole, 3-amino-1H-1,2,4-triazole, or 2-aminobenzimidazole. nih.gov

For instance, the reaction with heterocyclic amidines can lead to various fused pyrimidine systems. nih.gov The reaction conditions, such as the choice of solvent and catalyst (often a base like piperidine (B6355638) or an acid), can be optimized to improve yields and reduce reaction times. nih.govresearchgate.net

| Binucleophile | Resulting Fused System | Typical Conditions |

|---|---|---|

| 3-Amino-1,2,4-triazole | Triazolo[1,5-a]pyrimidine | Reflux in EtOH with piperidine researchgate.net |

| 5-Amino-3-phenyl-1H-pyrazole | Pyrazolo[1,5-a]pyrimidine (B1248293) | Reflux in EtOH with piperidine researchgate.net |

| 2-Aminobenzimidazole | Pyrimido[1,2-a]benzimidazole | Reflux in EtOH with piperidine researchgate.net |

| 5-Aminotetrazole (B145819) | Tetrazolo[1,5-a]pyrimidine | Varies depending on substituents beilstein-journals.orgresearchgate.net |

Aminoazoles (e.g., Aminotriazoles, Aminotetrazoles)

Aminoazoles are a class of heterocyclic compounds containing an amino group attached to an azole ring (e.g., pyrazole, triazole, tetrazole). They are important reagents for synthesizing fused heterocyclic systems like azolopyrimidines, which have applications in medicinal chemistry as potential inhibitors of enzymes like dipeptidyl peptidase-4 (DPP4). nih.gov The reaction of this compound with aminoazoles is a common and efficient method for constructing these scaffolds. researchgate.netbeilstein-journals.org

The reaction of this compound with various aminoazoles leads to the formation of the corresponding azolopyrimidine derivatives. For example, its reaction with 3-amino-1,2,4-triazole yields triazolo[1,5-a]pyrimidine derivatives, while its reaction with 5-amino-3-phenyl-1H-pyrazole affords pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net These reactions typically proceed by refluxing the reactants in a solvent like absolute ethanol, often with a few drops of a basic catalyst such as piperidine. researchgate.net The initial step is the substitution of the ethoxy group by the exocyclic amino group of the azole, followed by an intramolecular cyclization. beilstein-journals.org

The interaction of 2-ethoxymethylene-1,3-dicarbonyl compounds with aminoazoles can either stop at the formation of an open-chain intermediate or lead directly to the fused azolo[1,5-a]pyrimidine system, depending on the specific reactants and reaction conditions. beilstein-journals.org

The reaction between this compound and aminoazoles that possess more than one nucleophilic nitrogen atom raises the issue of regioselectivity. The cyclization can potentially occur via attack from different nitrogen atoms of the azole ring.

In the case of 3-amino-1,2,4-triazole, the initial nucleophilic attack occurs from the exocyclic amino group. The subsequent cyclization involves one of the ring nitrogens. The established outcome is the formation of triazolo[1,5-a]pyrimidines, indicating that the cyclization proceeds via the N1 atom of the triazole ring. researchgate.net

For 5-aminotetrazole, the reaction pathway can be more complex. The interaction of analogous 2-ethoxymethylene-3-oxo esters with 5-aminotetrazole can lead to different products. beilstein-journals.orgresearchgate.net For example, with alkyl-substituted 2-ethoxymethylene-3-oxo esters, the reaction can yield ethyl 2-azido-4-alkylpyrimidine-5-carboxylates. beilstein-journals.orgresearchgate.net This outcome suggests a ring-opening of the tetrazole followed by rearrangement. The specific pathway and the resulting product are highly dependent on the substituents of the oxo ester analogue. beilstein-journals.orgresearchgate.net This variability highlights the complex interplay of electronic and steric factors that govern the cyclization behavior.

Reactions with Other Nucleophiles (e.g., Thiols, Alcohols, Carbon Anions)

The high electrophilicity of the β-carbon in this compound makes it susceptible to attack by a wide range of nucleophiles beyond nitrogen-based ones.

Thiols: Thiols are strong nucleophiles and readily react with electrophiles. researchgate.net They can attack the β-carbon of the ethoxymethylene group in a Michael-type addition, displacing the ethoxide to form a thioenol ether. This reaction introduces a sulfur-containing moiety into the molecule, which can be a precursor for further heterocyclic syntheses.

Alcohols: Alcohols can act as nucleophiles, although they are generally weaker than amines or thiols. In the presence of an acid or base catalyst, an alcohol can react with this compound. This can result in a transetherification reaction, where the ethoxy group is replaced by the new alkoxy group. The activation of the alcohol is often necessary to facilitate the reaction. youtube.com

Carbon Anions: Carbon-based nucleophiles, such as enolates derived from active methylene (B1212753) compounds (e.g., diethyl malonate) or organometallic reagents, can also react. siue.edu The reaction with an enolate typically proceeds as a Michael addition, where the enolate anion attacks the electrophilic double bond. This forms a new carbon-carbon bond and extends the carbon skeleton, providing a route to more complex acyclic and cyclic systems. siue.edu

Influence of Electron-Withdrawing Groups on Reactivity

The reactivity of this compound is significantly influenced by the two powerful electron-withdrawing groups (EWGs) attached to the double bond: the cyano group (-CN) and the acetyl group (-COCH₃). askfilo.comstudypug.com

These EWGs have several key effects:

Increased Electrophilicity: The EWGs pull electron density away from the C=C double bond through both inductive and resonance effects. studypug.comnumberanalytics.com This makes the β-carbon atom highly electron-deficient and thus a strong electrophilic center, readily attacked by nucleophiles. studypug.comreddit.com

Stabilization of Intermediates: During the nucleophilic addition reaction, a negatively charged intermediate (a carbanion) is formed. The electron-withdrawing nature of the adjacent cyano and acetyl groups helps to stabilize this negative charge through resonance and induction, which lowers the activation energy of the reaction and increases the reaction rate. askfilo.com

The presence of these groups makes the molecule significantly more reactive towards nucleophilic attack compared to simple enol ethers. This enhanced reactivity is crucial for its utility as a versatile building block in the synthesis of diverse heterocyclic structures. studypug.comnumberanalytics.com

| Functional Group | Effect on Reactivity | Mechanism of Influence |

|---|---|---|

| Cyano (-CN) | Increases electrophilicity of the double bond | Strong electron-withdrawing (inductive and resonance) studypug.com |

| Acetyl (-COCH₃) | Increases electrophilicity of the double bond | Strong electron-withdrawing (inductive and resonance) studypug.com |

| Ethoxymethylene (-OCH=CH₂) | Provides a good leaving group (-OEt) | Facilitates substitution-addition reactions |

Applications in Advanced Heterocyclic Synthesis

Construction of Pyrazole (B372694) Derivatives

The pyrazole nucleus is a core structural motif in many compounds with significant applications in medicinal and agricultural chemistry. google.comchim.it (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile serves as a key 1,3-dielectrophilic synthon that reacts with hydrazine (B178648) and its derivatives to construct the pyrazole ring. researchgate.net This reaction is a classical and efficient method for pyrazole synthesis. organic-chemistry.org

The reaction of this compound with hydrazines provides a direct route to polysubstituted pyrazoles. researchgate.net The process involves a cyclocondensation reaction where the hydrazine derivative acts as a binucleophile. The specific substituents on the final pyrazole ring are determined by the structure of the hydrazine used. For instance, using hydrazine hydrate yields an NH-pyrazole, while substituted hydrazines, such as methylhydrazine or phenylhydrazine, lead to N-substituted pyrazoles.

The general reaction proceeds through the initial attack of a hydrazine nitrogen atom on the electrophilic methylene (B1212753) carbon, followed by an intramolecular cyclization and dehydration, yielding the stable aromatic pyrazole ring. This method allows for the introduction of various functional groups onto the pyrazole core, which is crucial for modifying the chemical and biological properties of the resulting compounds. chim.it The versatility of this approach makes it a cornerstone for creating libraries of functionalized pyrazole derivatives for further study. nih.gov

Table 1: Synthesis of Functionalized Pyrazoles

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Hydrazine Hydrate | 5-Acetyl-4-cyano-1H-pyrazole |

| This compound | Methylhydrazine | 5-Acetyl-4-cyano-1-methyl-pyrazole |

When unsymmetrical substituted hydrazines (e.g., methylhydrazine) react with 1,3-dicarbonyl compounds like this compound, the formation of two possible regioisomers can occur. urfu.rugoogle.com This presents a challenge for regioselectivity. For example, the reaction between a β-ketoester and methylhydrazine can yield both 1,3-disubstituted and 1,5-disubstituted pyrazole-4-carboxylates. google.com The distribution of these isomers often depends on the reaction conditions, such as the solvent and temperature. google.com

Controlling the regioselectivity is critical for the synthesis of specific, targeted molecules. Research has shown that a two-step process can achieve high regioselectivity. google.com This involves first reacting the β-dicarbonyl compound with a 1,2-disubstituted hydrazine to form a stable intermediate, followed by an acid-catalyzed cyclization. google.com This method directs the reaction pathway to favor the formation of a single, desired regioisomer, which is particularly important in the synthesis of agrochemical and pharmaceutical intermediates where specific isomer constitution is required. google.com In some cases, reactions involving methyl hydrazine have resulted in a mixture of regioisomeric products, with the 3-(fluoroalkyl)pyrazole isomer forming predominantly. urfu.ru

Table 2: Regioisomers from Reaction with Methylhydrazine

| Isomer | Description |

|---|---|

| 1,3,4-Substituted Pyrazole | The substituted nitrogen of the hydrazine attacks the more electrophilic carbonyl group. |

Synthesis of Pyrimidine (B1678525) Ring Systems

This compound is also a valuable precursor for the synthesis of pyrimidine derivatives. Pyrimidines are fundamental components of nucleic acids and are found in a wide range of biologically active compounds. The reaction typically involves the condensation of the dicarbonyl synthon with an N-C-N fragment, such as an amidine or urea.

The synthesis of functionalized pyrimidines from this compound is readily achieved through its reaction with amidines. researchgate.net In this cyclocondensation, the amidine provides the N-C-N unit that forms the core of the pyrimidine ring. The substituents on the resulting pyrimidine are determined by the specific amidine used in the reaction. This flexibility allows for the creation of a diverse range of pyrimidine derivatives with varied substitution patterns, which is essential for developing new therapeutic agents and other functional materials.

The utility of this compound extends to the synthesis of fused pyrimidine systems, where the pyrimidine ring is annulated with another heterocyclic ring. researchgate.netrsc.org These bicyclic structures, such as pyrazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a]pyrimidines, are of significant interest due to their diverse biological activities. chim.itresearchgate.net

The synthesis often proceeds in a stepwise manner. First, a pyrazole or triazole ring with a suitably positioned amino group is constructed. This intermediate then undergoes a subsequent cyclization reaction with a β-dicarbonyl compound or its equivalent to form the fused pyrimidine ring. For example, reacting 2-ethoxymethylene-3-oxobutanenitrile with aminotriazoles can directly yield bicyclic triazolopyrimidines. researchgate.net Various fused pyrimidine systems can be synthesized through different cyclization strategies, often depending on the reaction conditions and the nature of the reactants. semanticscholar.org

Cytosine is a key pyrimidine base in DNA and RNA. This compound and its synthetic equivalents are effective starting materials for creating novel cytosine analogues. researchgate.net The synthesis of these analogues is of great interest for the development of antiviral and anticancer drugs. beilstein-journals.org

A common approach involves the reaction of the dicarbonyl compound with urea or a substituted urea. This reaction constructs the pyrimidine ring characteristic of cytosine, which features an amino group at the 4-position and a carbonyl group at the 2-position. This method provides an efficient and commercially viable route to new cytosine derivatives that possess an acetyl group at the 5-position, a feature derived directly from the 3-oxobutanenitrile backbone of the starting material. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methylhydrazine |

| Phenylhydrazine |

| Hydrazine Hydrate |

| Pyrazole |

| Pyrimidine |

| Cytosine |

| Urea |

| Amidine |

| 1,2-disubstituted hydrazine |

| Pyrazolo[1,5-a]pyrimidine (B1248293) |

| 1,2,4-triazolo[1,5-a]pyrimidine |

| Aminotriazole |

| 3-(fluoroalkyl)pyrazole |

| Ethyl 2-(ethoxymethylidene)-3-oxobutanoate |

| 1,3-disubstituted pyrazole-4-carboxylate |

Formation of Condensed Heterocyclic Systems

This compound is an exemplary precursor for synthesizing a variety of fused heterocyclic compounds. Its ability to act as a 1,3-dielectrophilic synthon upon nucleophilic attack makes it particularly valuable in annulation reactions.

The synthesis of the wikipedia.orgablelab.euiipseries.orgtriazolo[1,5-a]pyrimidine scaffold, a core structure in many medicinally important compounds, is commonly achieved through the cyclocondensation of 3-amino-1,2,4-triazole with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.gov In this context, this compound represents a potent precursor.

The reaction mechanism initiates with the nucleophilic attack of the endocyclic N-1 nitrogen of 3-amino-1,2,4-triazole onto the electrophilic β-carbon of the enolether, leading to the displacement of the ethoxy group. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. Subsequent dehydration yields the final, stable aromatic wikipedia.orgablelab.euiipseries.orgtriazolo[1,5-a]pyrimidine ring system. Due to the bifunctional nature of 3-amino-1,2,4-triazole, this reaction proceeds with high regioselectivity. researchgate.net When reacting with this compound, the expected product is 7-acetyl-6-cyano- wikipedia.orgablelab.euiipseries.orgtriazolo[1,5-a]pyrimidine.

The Gould-Jacobs reaction is a powerful method for the synthesis of quinoline and 4-hydroxyquinoline derivatives. wikipedia.org The process traditionally involves the condensation of an aniline (B41778) with an alkoxymethylene malonic ester, followed by a thermal cyclization. wikipedia.orgablelab.euiipseries.org

This compound, as an analogue of acyl malonic esters, is a suitable substrate for this reaction. The synthesis begins with the substitution of the ethoxy group by the nitrogen of an aniline derivative, forming an anilinomethylene intermediate. The subsequent step is a high-temperature intramolecular cyclization. This thermal treatment induces a 6-electron cyclization onto the aromatic ring, which, after tautomerization, forms the 4-hydroxyquinoline scaffold, more accurately depicted as the 4-quinolone tautomer. The use of this compound in this sequence leads to the formation of 4-quinolones bearing a cyano group at the 3-position.

General Steps of the Gould-Jacobs Reaction:

Condensation: Aniline reacts with the enolether to form an anilidomethylene intermediate, with the elimination of ethanol. wikipedia.org

Cyclization: The intermediate undergoes thermal benzannulation to form the quinoline ring. wikipedia.orgablelab.eu

Tautomerization: The resulting 4-hydroxyquinoline exists predominantly in its more stable 4-oxo (quinolone) form. wikipedia.org

This methodology is particularly effective for anilines substituted with electron-donating groups at the meta-position. wikipedia.org

A significant application of this compound is in the synthesis of complex, condensed heterocyclic systems, such as selenadiazoloquinolones. The Gould-Jacobs reaction can be applied to heterocyclic amines, like 5-amino-2,1,3-benzoselenadiazole, to produce these novel fused systems. semanticscholar.orgresearchgate.net

The reaction sequence begins with a nucleophilic vinylic substitution where 5-amino-2,1,3-benzoselenadiazole reacts with various activated enolethers, including the derivative of 3-oxobutanenitrile. This initial condensation is typically performed by refluxing the reactants in methanol or ethanol. researchgate.net The resulting (benzoselenadiazol-5-ylamino)ethene intermediates are then subjected to thermal cyclization at high temperatures (e.g., 260 °C) to furnish the final quinolone derivatives. semanticscholar.org

Research has shown that this thermal cyclization proceeds with high regioselectivity, affording solely the angularly annulated selenadiazolo[3,4-f]quinolones, with no linear products observed. semanticscholar.orgresearchgate.net The use of the 3-oxobutanenitrile derivative specifically leads to the formation of the 8-cyano-9-oxo-6,9-dihydro- wikipedia.orgablelab.euresearchgate.netselenadiazolo[3,4-f]quinoline. Studies indicate that while many activated enolethers react readily, those with cyanoacetic acid groups may require longer reaction times for the initial substitution step. researchgate.net

| Enolether Precursor | Resulting Intermediate | Reaction Time | Yield |

|---|---|---|---|

| 2-(Ethoxymethylene)-3-oxobutanenitrile | 2-[(2,1,3-Benzoselenadiazol-5-ylamino)methylene]-3-oxobutanenitrile | 10-30 min | Good |

| Diethyl 2-(ethoxymethylene)malonate | Diethyl 2-[(2,1,3-benzoselenadiazol-5-ylamino)methylene]malonate | 10-30 min | Good |

| Ethyl (ethoxymethylene)cyanoacetate | Ethyl 3-(2,1,3-benzoselenadiazol-5-ylamino)-2-cyanoprop-2-enoate | 16 h | 64% |

Utility in Multicomponent Reactions (MCRs) for Diverse Chemical Libraries

Multicomponent reactions (MCRs), which involve three or more reactants in a single pot to form a product containing portions of all starting materials, are highly valued for their efficiency in generating large and diverse chemical libraries. The functional group array in this compound makes it a potentially valuable component in such reactions.

One of the classic MCRs is the Hantzsch 1,4-dihydropyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). Analogous reactions using malononitrile instead of a β-ketoester are well-documented for the synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. arkat-usa.org A four-component reaction between a benzaldehyde, malononitrile, and a cyclic amine can proceed autocatalytically to yield these structures. arkat-usa.org

Given its structure as a β-keto-acrylonitrile, this compound can be envisioned as a key reactant in modified Hantzsch-type MCRs. A plausible three-component reaction would involve an aldehyde, an amine or ammonia, and this compound. Such a reaction would be expected to produce highly functionalized dihydropyridines, incorporating the acetyl and cyano moieties into the final heterocyclic ring, thereby providing rapid access to complex and diverse molecular scaffolds for chemical libraries.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile in solution. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete picture of the molecule's atomic framework and stereochemistry can be assembled.

The ¹H NMR spectrum provides crucial information for assigning the stereochemistry of the double bond. In the (Z)-isomer, the spatial proximity of the vinyl proton (=CH-O) and the acetyl group (-C(O)CH₃) influences their respective chemical shifts due to through-space anisotropic effects. The vinyl proton is expected to appear as a singlet in the downfield region, typically between 7.5 and 8.5 ppm. This significant downfield shift is characteristic of protons on a double bond that are part of a "push-pull" system, where the electron-donating ethoxy group and the electron-withdrawing nitrile and acetyl groups create a highly polarized π-system.

The stereochemistry is confirmed by comparing the chemical shift of the vinyl proton in the (Z)-isomer to that of the (E)-isomer. In the (E)-isomer, this proton is spatially closer to the nitrile group, leading to a different electronic environment and thus a distinct chemical shift. The acetyl protons (-COCH₃) and the ethoxy group protons (-OCH₂CH₃) will appear in the aliphatic region of the spectrum. The acetyl methyl group is expected as a sharp singlet, while the ethoxy group will present as a quartet for the methylene (B1212753) protons and a triplet for the methyl protons, consistent with their neighboring protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| =CH-O | 7.5 - 8.5 | Singlet |

| -C(O)CH₃ | 2.2 - 2.6 | Singlet |

| -OCH₂CH₃ | 4.0 - 4.5 | Quartet |

| -OCH₂CH₃ | 1.3 - 1.6 | Triplet |

Note: Values are typical ranges and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of each carbon atom. libretexts.org Due to the molecule's lack of symmetry, seven distinct signals are expected. The chemical shifts are heavily influenced by the electronegativity of attached atoms and the hybridization state. libretexts.org

The carbonyl carbon of the acetyl group is the most deshielded, appearing furthest downfield (typically 190-200 ppm). libretexts.org The carbon of the nitrile group is also found significantly downfield, generally in the 115-125 ppm range. The two sp²-hybridized carbons of the central double bond are observed in the olefinic region, with the carbon atom attached to the oxygen (=CH-O) appearing at a higher chemical shift than the carbon attached to the nitrile group (=C(CN)). The carbons of the ethoxy and acetyl methyl groups appear in the upfield, aliphatic region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C (O)CH₃ | 190 - 200 |

| =C H-O | 160 - 170 |

| =C (CN) | 95 - 105 |

| -C N | 115 - 125 |

| -OC H₂CH₃ | 65 - 75 |

| -C(O)C H₃ | 25 - 35 |

| -OCH₂C H₃ | 14 - 18 |

Note: Values are typical ranges and can vary based on solvent and experimental conditions.

While direct ¹J C-H coupling constants confirm which protons are attached to which carbons, long-range heteronuclear coupling constants (ⁿJ_CH_ where n > 1) can provide powerful evidence for stereochemical assignment. Specifically, the three-bond coupling constant (³J) between the vinyl proton (=CH -O) and the carbon of the acetyl methyl group (-C(O)C H₃) would differ significantly between the (Z) and (E) isomers.

According to the Karplus relationship, the magnitude of ³J couplings depends on the dihedral angle between the coupled nuclei. In the (Z)-isomer, the arrangement of these nuclei would lead to a specific, measurable coupling constant. In contrast, the spatial relationship in the (E)-isomer would result in a different dihedral angle and, consequently, a different ³J value. Measurement of this long-range coupling, often achievable through specialized 1D or 2D NMR experiments, can therefore serve as an independent confirmation of the double bond geometry. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlations). columbia.edusdsu.edu This technique would be used to definitively link the proton signals for the vinyl, ethoxy, and acetyl methyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum. For example, it would show a cross-peak connecting the vinyl proton signal (at ~7.5-8.5 ppm) with the =CH-O carbon signal (at ~160-170 ppm). columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). sdsu.edu This is crucial for piecing together the molecular fragments. Key HMBC correlations for structural confirmation would include:

A cross-peak between the vinyl proton (=CH -O) and the carbonyl carbon (C =O), confirming the proximity of these groups.

Correlations between the acetyl methyl protons (-C(O)CH ₃) and both the carbonyl carbon (C =O) and the adjacent sp² carbon (=C (CN)).

Correlations between the methylene protons of the ethoxy group (-OCH ₂CH₃) and the vinyl carbon (=C H-O).

Together, these 2D NMR experiments provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and bonds. youtube.comyoutube.com

Photoelectron Spectroscopy of Related Enol Ethers

In compounds of this class, the electronic structure is characterized by a "push-pull" effect. The electron-donating substituent at the β-position (the ethoxy group) pushes electron density into the π-system, while the electron-withdrawing nitrile group on the α-carbon pulls electron density away. nih.gov This interaction strongly stabilizes the electronic structure. The highest occupied molecular orbital (HOMO) is typically associated with the π-system of the C=C double bond, which has significant contribution from the lone pair electrons of the oxygen atom in the ethoxy group. The presence of the nitrile group is known to strongly stabilize the molecular orbitals compared to corresponding heteroalkenes that lack this group. nih.gov Analysis of the photoelectron spectrum would allow for the experimental determination of orbital energies, which can be compared with quantum chemical calculations to refine our understanding of the molecule's electronic properties. nih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational and Structural Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule and to study its conformational properties. The techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa. kurouskilab.com

The IR and Raman spectra of this compound are dominated by characteristic stretching vibrations of its key functional groups.

Nitrile (C≡N) Stretch: A very sharp and strong absorption in the IR spectrum is expected in the range of 2220-2240 cm⁻¹. This band is typically weaker in the Raman spectrum.

Carbonyl (C=O) Stretch: A strong absorption in the IR spectrum, typically around 1680-1700 cm⁻¹, is characteristic of the ketone carbonyl group. The conjugation with the double bond lowers the frequency from that of a simple aliphatic ketone.

Alkene (C=C) Stretch: The stretching vibration of the carbon-carbon double bond is expected in the region of 1600-1640 cm⁻¹. This band is often strong in the Raman spectrum due to the high polarizability of the π-bond.

C-O Stretch: The C-O stretching of the enol ether functionality will result in strong bands in the IR spectrum, typically found between 1200 and 1300 cm⁻¹.

C-H Stretch and Bend: C-H stretching vibrations from the alkyl and vinyl groups will appear in the 2850-3100 cm⁻¹ region. C-H bending modes are found in the fingerprint region (below 1500 cm⁻¹).

Table 3: Principal Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong, Sharp | Weak |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong | Medium |

| Alkene (C=C) Stretch | 1600 - 1640 | Medium | Strong |

| C-O Stretch | 1200 - 1300 | Strong | Medium |

| C-H Stretch (sp²/sp³) | 2850 - 3100 | Medium | Medium |

Mass Spectrometry Techniques (GC-MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the components of a sample. In the analysis of "this compound," GC-MS plays a crucial role in confirming its molecular weight and elucidating its structure through the analysis of its fragmentation pattern.

The molecular formula of this compound is C₇H₉NO₂. nih.gov This gives it a molecular weight of approximately 139.15 g/mol . nih.gov In a GC-MS analysis, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 139.

While the specific, detailed mass spectrum for this compound is not widely available in public scientific databases, a general fragmentation pattern can be predicted based on the functional groups present in the molecule: an ethoxy group (-OCH₂CH₃), a carbon-carbon double bond, a nitrile group (-C≡N), and a ketone group (-C=O).

The fragmentation of the molecular ion is a process where the ion breaks down into smaller, characteristic fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure. For this compound, likely fragmentation pathways would include:

Loss of the ethoxy group: Cleavage of the C-O bond could result in the loss of an ethoxy radical (•OCH₂CH₃), leading to a fragment ion.

Loss of an ethyl group: Fragmentation of the ethoxy group itself could lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a significant peak.

Cleavage of the acetyl group: The acetyl group (-COCH₃) could be lost as a radical, producing a characteristic fragment ion.

McConnell Lafferty rearrangement: The presence of a carbonyl group could facilitate a rearrangement, leading to the elimination of a neutral molecule and the formation of a radical cation.

A comprehensive analysis of the mass spectrum, including the precise m/z values and relative intensities of the fragment ions, would allow for the definitive structural elucidation of the compound. However, without access to the specific spectral data from a repository such as Wiley's SpectraBase, a detailed table of fragments cannot be constructed. nih.gov

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Predicted Fragment | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| Molecular Ion | [C₇H₉NO₂]⁺ | 139 |

| Loss of CH₃ | [C₆H₆NO₂]⁺ | 124 |

| Loss of C₂H₅ | [C₅H₄NO₂]⁺ | 110 |

| Loss of COCH₃ | [C₅H₆NO]⁺ | 96 |

| Loss of OC₂H₅ | [C₅H₄NO]⁺ | 94 |

| Acetyl Cation | [CH₃CO]⁺ | 43 |

Note: The fragmentation data in this table is predictive and based on common fragmentation patterns of related organic compounds. The actual mass spectrum may show variations.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine optimized molecular geometries, analyze electronic properties, and map out reaction pathways. nih.govmdpi.com

Geometric Optimization and Conformation Analysis

Geometric optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule. arxiv.org This procedure is fundamental for predicting the stable three-dimensional structure of a compound. mdpi.com For molecules like (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are used to refine bond lengths, bond angles, and dihedral angles. researchgate.netsciforum.netnih.gov

The optimization process begins with an initial molecular geometry and iteratively adjusts atomic coordinates to find a new geometry with a lower energy. mdpi.com This process is repeated until a stationary point on the potential energy surface is reached. arxiv.org The resulting optimized structure provides accurate data on the molecule's conformation. For instance, in a structurally related compound, 2-(ethoxymethylene)malononitrile, DFT simulations were used to evaluate interaction energies and understand crystal packing. sciforum.netmdpi.com The planarity of the core structure and the orientation of the ethoxy and acetyl groups are key conformational features determined through these methods. In some crystals of similar compounds, discrete disorders, such as two possible conformations for the ethyl group, have been observed and modeled computationally. sciforum.netmdpi.com

| Parameter | Atom Pair/Triplet | Theoretical Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| C=C | ~1.36 Å | |

| C≡N | ~1.16 Å | |

| C-O (ethoxy) | ~1.35 Å | |

| Bond Angle | C=C-C (acetyl) | ~121° |

| O=C-C (acetyl) | ~120° | |

| C=C-C≡N | ~122° |

Electronic Structure Analysis and HOMO/LUMO Interactions

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.govniscpr.res.in

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the π-system of the ethoxymethylene and cyano groups, while the LUMO would likely be distributed over the conjugated system, particularly the electron-withdrawing acetyl and nitrile functionalities. This distribution dictates how the molecule interacts with other reagents. Understanding these orbitals helps explain the charge transfer interactions within the molecule. niscpr.res.in

Table 2: Frontier Orbital Energies and Related Quantum Chemical Descriptors Note: This table presents typical values for a molecule like this compound based on general DFT studies.

| Descriptor | Value (eV) | Significance |

|---|---|---|

| E(HOMO) | ~ -7.0 eV | Electron-donating ability |

| E(LUMO) | ~ -2.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 4.5 eV | Chemical reactivity and stability |

| Ionization Potential | ~ 7.0 eV | Energy to remove an electron |

| Electron Affinity | ~ 2.5 eV | Energy released when gaining an electron |

Energetic Profiles of Reaction Pathways

DFT calculations are invaluable for elucidating reaction mechanisms by mapping the energetic profiles of potential reaction pathways. researchgate.net This involves identifying and calculating the energies of reactants, transition states, intermediates, and products. researchgate.net By comparing the activation energies (the energy difference between reactants and transition states) of different possible routes, the most favorable reaction pathway can be determined.

For a molecule like this compound, which serves as a versatile building block in organic synthesis, DFT could be used to model its reactions, such as cycloadditions or nucleophilic additions. smolecule.com For example, computational studies on similar reactions have successfully used the M06-2X functional to calculate the energy profiles, revealing the step-by-step mechanism and explaining the observed regioselectivity and stereoselectivity. researchgate.netresearchgate.net Such analyses provide a detailed understanding of the electronic rearrangements that occur during a chemical transformation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. researchgate.netjuniperpublishers.com This analysis provides quantitative insights into charge distribution, intramolecular interactions, and bonding. juniperpublishers.comresearchgate.net

Delocalization and Electron Transfer Analysis

In this compound, significant delocalization is expected due to its conjugated system. NBO analysis would likely reveal strong interactions, such as π → π* transitions between the double bonds and electron-withdrawing groups. researchgate.net It also helps to understand charge transfer and conjugative interactions within the molecule. researchgate.netresearchgate.net These delocalization effects are crucial for stabilizing the molecule and influencing its reactivity. niscpr.res.in

Table 3: Significant Donor-Acceptor Interactions from NBO Analysis Note: This table shows hypothetical but representative stabilization energies (E⁽²⁾) for the title compound, illustrating common intramolecular interactions.

| Donor NBO | Acceptor NBO | E⁽²⁾ (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O, ethoxy) | π* (C=C) | ~ 25 | Resonance (p-π conjugation) |

| π (C=C) | π* (C=O) | ~ 20 | π-conjugation |

| π (C=C) | π* (C≡N) | ~ 18 | π-conjugation |

Wiberg Bond Orders and Natural Charges

NBO analysis also calculates natural atomic charges and Wiberg bond orders. Natural charges provide a more chemically intuitive picture of electron distribution than other methods, such as Mulliken population analysis. researchgate.net The Wiberg bond order is an index that reflects the degree of covalent bonding between two atoms; for example, values close to 1, 2, or 3 correspond to single, double, or triple bonds, respectively. researchgate.net

For this compound, the natural charge distribution would show significant negative charges on the highly electronegative oxygen and nitrogen atoms, while the carbonyl carbon and the carbon of the nitrile group would carry positive charges. The Wiberg bond orders would confirm the double-bond character of the C=C and C=O bonds and the triple-bond character of the C≡N group, while also revealing partial double-bond character in the single bonds within the conjugated system due to electron delocalization. researchgate.net

Table 4: Calculated Natural Charges and Wiberg Bond Orders Note: The values in this table are illustrative for this compound, based on NBO principles demonstrated for similar molecules.

| Atom | Natural Charge (e) | Bond | Wiberg Bond Order |

|---|---|---|---|

| O (carbonyl) | ~ -0.60 | C=O | ~ 1.85 |

| N (nitrile) | ~ -0.55 | C≡N | ~ 2.90 |

| O (ethoxy) | ~ -0.58 | C=C | ~ 1.80 |

| C (carbonyl) | ~ +0.65 | C-C (acetyl) | ~ 1.10 |

Lack of Specific Computational Research Hinders Detailed Analysis of this compound

Computational chemistry provides powerful tools to understand molecular structure and behavior. For a molecule like this compound, which possesses functional groups capable of forming intramolecular hydrogen bonds (a weak bond within the same molecule), theoretical studies would be invaluable. Such studies often employ methods like Density Functional Theory (DFT) to calculate geometric parameters, bond energies, and spectroscopic signatures that characterize these interactions. Analyses such as Natural Bond Orbital (NBO) or the Quantum Theory of Atoms in Molecules (QTAIM) are typically used to quantify the strength and nature of hydrogen bonds. However, no specific studies applying these methods to this compound have been identified.

Similarly, the influence of the chemical environment on a molecule's properties is a critical area of study. The conformation (three-dimensional shape) and reactivity of a compound can change significantly in different solvents. Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate these solvent effects. These simulations can predict how the polarity of the solvent might stabilize different conformers or affect the energy barriers of chemical reactions. For this compound, such studies would shed light on its behavior in various chemical settings. Unfortunately, specific research detailing these solvent effects for this compound is not present in the available literature.

While general principles from studies on related molecules like β-enaminones and other α,β-unsaturated systems can offer some hypotheses about the behavior of this compound, a scientifically rigorous and detailed account as requested cannot be constructed without direct computational evidence. The absence of such specific research precludes the generation of data tables and in-depth discussion on its intramolecular hydrogen bonding and solvent-dependent properties.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of (Z)-2-(ethoxymethylene)-3-oxobutanenitrile and its analogues often involves the condensation of a β-keto nitrile with an orthoformate, a method established by Claisen. researchgate.net While effective, future research is increasingly focused on developing more sustainable and efficient synthetic protocols. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and minimization of hazardous waste, are guiding the development of new methodologies.

Emerging research areas include:

Catalytic Approaches: The exploration of novel catalysts, including heterogeneous catalysts, nanocatalysts, and biocatalysts, aims to improve reaction yields, reduce reaction times, and allow for milder reaction conditions. For instance, the use of solid acid catalysts could replace traditional mineral acids, simplifying purification processes and minimizing corrosive waste streams.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and sustainable industrial production method.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. Research into microwave-assisted synthesis of this compound could provide a rapid and energy-efficient alternative to conventional heating methods. mdpi.com

Exploration of New Reactivity Patterns and Domino Reactions

The rich chemical functionality of this compound makes it an ideal substrate for exploring novel reactivity patterns and designing complex domino reactions. Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are highly desirable for their efficiency and elegance.

Key areas of future investigation include:

Multicomponent Reactions (MCRs): Designing new MCRs involving this compound as a key component will enable the rapid construction of complex molecular scaffolds from simple starting materials. Its ability to react with various nucleophiles makes it a prime candidate for developing novel three- or four-component reactions. mdpi.com

Transition-Metal-Catalyzed Domino Reactions: The use of transition metals can unlock new modes of reactivity. beilstein-journals.org Research into palladium, copper, or nickel-catalyzed domino reactions could lead to the synthesis of novel polycyclic and heterocyclic systems that are otherwise difficult to access. beilstein-journals.org For example, a transition-metal-catalyzed cascade involving cyclization and cross-coupling could generate diverse molecular libraries for drug discovery.

Organocatalysis: The development of enantioselective organocatalytic transformations using this compound would be a significant advancement. Chiral organocatalysts could be employed to control the stereochemistry of reactions, providing access to enantiomerically pure products with potential applications in medicinal chemistry.

| Reaction Type | Potential Reagents | Potential Products | Research Focus |

| Multicomponent Reaction | Amines, Hydrazines, Amidines | Pyrazoles, Pyrimidines, Pyridines | Library synthesis, Drug discovery |

| Domino Cyclization | Dienophiles, Nucleophiles | Fused heterocycles, Polycycles | Efficient synthesis of complex cores |

| Enantioselective Addition | Chiral nucleophiles, Organocatalysts | Chiral heterocycles | Asymmetric synthesis, Bioactive molecules |

Application in Complex Molecule Synthesis and Natural Product Analogues

This compound is a valuable precursor for the synthesis of biologically active molecules, including compounds with antimicrobial and anticancer properties. Future research will likely focus on leveraging its reactivity for the total synthesis of complex natural products and the creation of novel analogues with improved therapeutic properties.

Emerging applications in this area are:

Total Synthesis of Natural Products: The compound's functional handles can be strategically employed in the key steps of a total synthesis. For instance, it could be used to construct a key heterocyclic core of a complex alkaloid or polyketide natural product.

Synthesis of Natural Product Analogues: By modifying the structure of this compound or its reaction partners, chemists can generate a wide range of natural product analogues. unina.it This approach is crucial for structure-activity relationship (SAR) studies and for optimizing the pharmacological profiles of lead compounds. For example, its use in synthesizing coumarin-type natural product analogues has been explored. beilstein-journals.org

Medicinal Chemistry and Drug Discovery: The compound serves as a versatile scaffold for generating libraries of diverse heterocyclic compounds. These libraries can be screened for biological activity against various therapeutic targets, accelerating the drug discovery process.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool in modern organic synthesis. Advanced computational modeling can provide deep insights into reaction mechanisms, predict the outcome of reactions, and guide the design of new synthetic strategies.

Future directions in the computational study of this compound include:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate activation energies, and elucidate the mechanisms of complex reactions involving this compound. mdpi.com This understanding can help in optimizing reaction conditions and predicting the regioselectivity and stereoselectivity of transformations.

Predictive Synthesis: Machine learning algorithms and artificial intelligence can be trained on existing reaction data to predict the outcome of new reactions. Applying these tools to the chemistry of this compound could accelerate the discovery of novel transformations and synthetic routes.

In Silico Drug Design: Computational methods can be used to design novel molecules based on the this compound scaffold and predict their binding affinity to specific biological targets. This in silico approach can help prioritize synthetic targets and reduce the time and cost associated with drug discovery.

| Computational Method | Application | Research Goal |

| Density Functional Theory (DFT) | Mechanism Elucidation, Reactivity Prediction | Understanding reaction pathways, Optimizing conditions |

| Molecular Dynamics (MD) | Conformational Analysis, Solvation Effects | Simulating molecular behavior in solution |

| Machine Learning / AI | Predictive Synthesis, Reaction Optimization | Accelerating discovery of new reactions |

| In Silico Screening | Virtual Ligand Screening, ADMET Prediction | Identifying potential drug candidates, Assessing drug-likeness |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.